molecular formula C4H3F10P B14511006 Methyl[tris(trifluoromethyl)]phosphanium fluoride CAS No. 63715-51-5

Methyl[tris(trifluoromethyl)]phosphanium fluoride

Cat. No.: B14511006
CAS No.: 63715-51-5
M. Wt: 272.02 g/mol
InChI Key: MCSDDTRWXOPBBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[tris(trifluoromethyl)]phosphanium fluoride is a chemical compound with the molecular formula C4H3F10P. It is a member of the phosphonium salts family, characterized by the presence of a positively charged phosphorus atom. This compound is notable for its high fluorine content, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[tris(trifluoromethyl)]phosphanium fluoride typically involves the reaction of tris(trifluoromethyl)phosphine with methyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

P(CF3)3+CH3F[CH3P(CF3)3]+FP(CF_3)_3 + CH_3F \rightarrow [CH_3P(CF_3)_3]^+F^- P(CF3​)3​+CH3​F→[CH3​P(CF3​)3​]+F−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle the highly reactive and potentially hazardous reagents is essential. The process may also include purification steps to ensure the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[tris(trifluoromethyl)]phosphanium fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The fluoride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride or bromide ions can replace the fluoride ion.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Corresponding phosphonium salts with different anions.

Scientific Research Applications

Methyl[tris(trifluoromethyl)]phosphanium fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions.

    Biology: Investigated for its potential use in biochemical assays due to its unique reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl[tris(trifluoromethyl)]phosphanium fluoride involves its ability to act as a strong electrophile due to the presence of the positively charged phosphorus atom. This electrophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Tris(trifluoromethyl)phosphine: Similar in structure but lacks the methyl group and fluoride ion.

    Trifluoromethylphosphonium salts: Compounds with different alkyl or aryl groups instead of the methyl group.

Uniqueness

Methyl[tris(trifluoromethyl)]phosphanium fluoride is unique due to its specific combination of a methyl group and three trifluoromethyl groups attached to the phosphorus atom, along with a fluoride ion. This unique structure imparts distinct reactivity and properties compared to other phosphonium salts.

Properties

CAS No.

63715-51-5

Molecular Formula

C4H3F10P

Molecular Weight

272.02 g/mol

IUPAC Name

methyl-tris(trifluoromethyl)phosphanium;fluoride

InChI

InChI=1S/C4H3F9P.FH/c1-14(2(5,6)7,3(8,9)10)4(11,12)13;/h1H3;1H/q+1;/p-1

InChI Key

MCSDDTRWXOPBBG-UHFFFAOYSA-M

Canonical SMILES

C[P+](C(F)(F)F)(C(F)(F)F)C(F)(F)F.[F-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.